Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate
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Overview
Description
Scientific Research Applications
Ionic Liquid-Based Technologies
Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, have shown potential in dissolving a variety of biopolymers like cellulose and chitin, making them attractive for scaled-up industrial applications. Their toxicity and environmental impact are critical areas of research, indicating the need for comprehensive toxicological assessments before large-scale use (Shaghayegh Ostadjoo et al., 2018).
Antioxidant Capacity Assays
The ABTS/PP decolorization assay, used for evaluating antioxidant capacity, involves complex reaction pathways that are crucial for understanding the antioxidant potential of compounds. This method is notable for tracking changes in antioxidant systems during storage and processing (I. Ilyasov et al., 2020).
Ethyl Glucuronide as a Biomarker
Ethyl glucuronide (EtG) serves as a biomarker in hair for detecting alcohol consumption over extended periods. This minor, non-oxidative ethanol metabolite highlights the importance of considering various pathologies and physiological conditions in interpreting EtG levels for forensic and clinical applications (V. Triolo et al., 2022; A. Biondi et al., 2019).
Environmental Effects of Sunscreen Ingredients
The environmental impact of sunscreen ingredients, including concerns about their presence in water sources and potential effects on the aquatic ecosystem, has been a significant area of research. Compounds like oxybenzone have been implicated in coral reef bleaching, emphasizing the need for environmentally friendly sunscreen formulations (S. Schneider & H. Lim, 2019).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(2-oxoimidazolidin-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)9-3-5-10(6-4-9)14-8-7-13-12(14)16/h3-6H,2,7-8H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAOIXGTIJENHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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